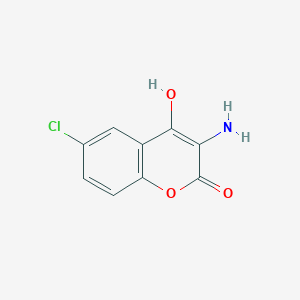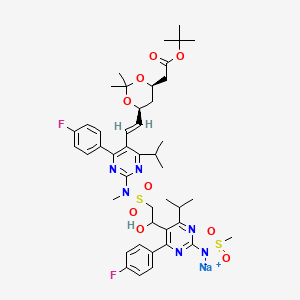
Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: In biological research, it may be used to study cellular processes and molecular interactions.
Medicine: In medicine, the compound could be investigated for its potential therapeutic effects, such as targeting specific diseases or conditions.
Industry: In industrial applications, it may be used in the development of new materials or as a component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other pyrimidine derivatives and sulfonamide-containing molecules.
Uniqueness: The uniqueness of Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide lies in its specific structure, which may confer unique properties and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C44H55F2N6NaO9S2 |
|---|---|
Peso molecular |
937.1 g/mol |
Nombre IUPAC |
sodium;[5-[2-[[5-[(E)-2-[(4S,6R)-2,2-dimethyl-6-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-dioxan-4-yl]ethenyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-methylsulfamoyl]-1-hydroxyethyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-methylsulfonylazanide |
InChI |
InChI=1S/C44H55F2N6O9S2.Na/c1-25(2)37-33(21-20-31-22-32(60-44(8,9)59-31)23-35(54)61-43(5,6)7)39(27-12-16-29(45)17-13-27)50-42(49-37)52(10)63(57,58)24-34(53)36-38(26(3)4)47-41(51-62(11,55)56)48-40(36)28-14-18-30(46)19-15-28;/h12-21,25-26,31-32,34,53H,22-24H2,1-11H3;/q-1;+1/b21-20+;/t31-,32-,34?;/m1./s1 |
Clave InChI |
NERNQDWJZBKYBW-BFNIFTNYSA-N |
SMILES isomérico |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)CC(C4=C(N=C(N=C4C(C)C)[N-]S(=O)(=O)C)C5=CC=C(C=C5)F)O.[Na+] |
SMILES canónico |
CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)CC(C4=C(N=C(N=C4C(C)C)[N-]S(=O)(=O)C)C5=CC=C(C=C5)F)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


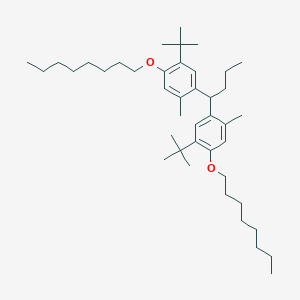


![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


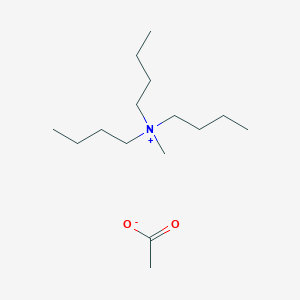

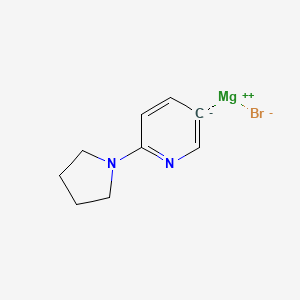
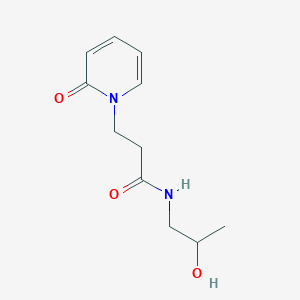
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)

